4-Methylbenzenesulfinate

Descripción general

Descripción

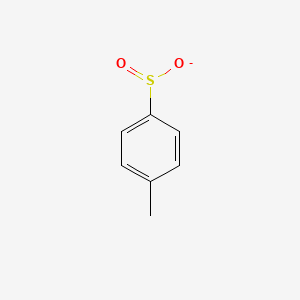

4-Methylbenzenesulfinate is a useful research compound. Its molecular formula is C7H7O2S and its molecular weight is 155.19. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Organic Synthesis

4-Methylbenzenesulfinate acts as a sulfonating agent in organic synthesis due to its strong acidity and ability to function as a leaving group in nucleophilic substitution reactions. This compound is particularly effective in synthesizing complex organic molecules from simpler precursors.

Key Applications:

- Pharmaceuticals: It is used in the synthesis of various pharmaceutical compounds, including antibiotics and other therapeutics. Derivatives of this compound have shown potential in drug development by modifying nucleophiles or participating in enzyme-catalyzed reactions.

- Agrochemicals: The compound plays a role in the formulation of agrochemicals, contributing to the development of effective pesticides and herbicides.

Catalysis

In catalysis, this compound is employed as a reagent that facilitates chemical transformations. Its ability to stabilize reaction intermediates enhances the efficiency of catalytic processes, making it a critical component in various synthetic pathways.

Example Studies:

- Researchers have explored its use in reactions involving halogenated hydroxyphenyl sulfonates, demonstrating its effectiveness in constructing functionalized molecules .

- The compound has been utilized to develop new sulfonamide derivatives with significant biological activity, indicating its importance in both synthetic and medicinal chemistry .

The biological interactions of this compound derivatives have been extensively studied, particularly regarding their potential therapeutic applications.

Anticancer Research:

- Recent studies have focused on designing new anticancer agents based on this compound derivatives. These compounds exhibit cytotoxic activity against various human cancer cell lines, including colon and breast cancer cells. The mechanism often involves inducing apoptosis through modulation of critical signaling pathways such as the p53 pathway .

Antimicrobial Properties:

- Compounds derived from this compound have shown promising antimicrobial activity against several bacterial strains, suggesting potential applications in developing new antibiotics .

Environmental Considerations

Research into the environmental impact of this compound is ongoing. Studies are examining its degradation products and effects on aquatic life, which is crucial for assessing its safety and sustainability in industrial applications.

Data Tables

Case Studies

- Anticancer Mechanisms:

- Antimicrobial Testing:

-

Environmental Impact Assessment:

- Ongoing research is evaluating the degradation pathways of this compound and its ecological effects, particularly concerning aquatic organisms.

Q & A

Q. What are the standard synthetic protocols for preparing 4-Methylbenzenesulfinate derivatives, and how do reaction conditions affect yields?

Basic Research Question

this compound derivatives are typically synthesized via nucleophilic substitution or esterification reactions. A general procedure involves reacting alcohols with 4-methylbenzenesulfinyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. For example:

- Benzyl this compound (1a) : Synthesized in 83% yield as a yellow liquid using benzyl alcohol and 4-methylbenzenesulfinyl chloride .

- Phenethyl this compound (12a) : Achieved 83% yield via similar conditions, with NMR confirming regioselectivity at δ 7.49 (d, J = 8.1 Hz, aromatic protons) and δ 2.40 (s, methyl group) .

Key Variables Affecting Yields :

| Substrate | Temperature | Yield | Reference |

|---|---|---|---|

| Benzyl alcohol | Room temp | 83% | |

| 1-Phenylethanol | Room temp | 40% | |

| 3-Butyn-2-ol | 90°C | 22% |

Lower yields (e.g., 40% for 1-Phenylethyl derivative) may arise from steric hindrance or competing side reactions .

Q. Which spectroscopic and analytical methods are most reliable for characterizing this compound compounds?

Basic Research Question

Characterization relies on:

- 1H/13C NMR : Aromatic protons appear at δ 7.3–7.6, while sulfinate methyl groups resonate at δ ~2.40 . For example, Methyl this compound (13a) shows a singlet at δ 3.46 (CH3-O) .

- Mass Spectrometry : ESI-MS and HRMS confirm molecular ions (e.g., [M+Na]+ at m/z 295.0946 for Benzyl derivative) .

- Optical Rotation : Used for chiral derivatives, such as (1R,2S,5R)-menthyl sulfinate ([α]D = −190° to −204°) .

Q. How can researchers resolve contradictions in reported reactivity or yields of this compound derivatives?

Advanced Research Question

Discrepancies in data (e.g., yields ranging from 22% to 83%) require systematic analysis:

- Substrate Effects : Electron-withdrawing groups (e.g., nitro in 4-Nitrobenzyl derivative) may stabilize intermediates, improving yields . Steric bulk (e.g., 1-Phenylethyl) reduces efficiency .

- Temperature Control : Silver-catalyzed rearrangements at 90°C favor allenic sulfone formation over sulfinate intermediates, explaining lower yields in certain protocols .

- Catalyst Selection : Copper(I) iodide promotes Ullmann-type couplings, while silver hexafluoroantimonate enables [3,3]-sigmatropic rearrangements .

Q. What role does this compound play in transition metal-catalyzed reactions?

Advanced Research Question

this compound acts as a sulfonylating agent or ligand in catalytic cycles:

- Copper-Catalyzed Couplings : In Scheme 2 (Inhibitor synthesis), CuI mediates coupling between sulfinate and aryl halides at 90°C .

- Silver-Catalyzed Rearrangements : AgSbF6 catalyzes the conversion of propargylic sulfinates (e.g., But-3-yn-2-yl derivative) to allenic sulfones via [3,3]-sigmatropic shifts .

Q. How can regioselectivity be optimized in reactions involving this compound derivatives?

Advanced Research Question

Regioselectivity is controlled by:

- Substrate Design : Bulky groups (e.g., menthyl) direct sulfinate formation to less hindered positions .

- Temperature : Lower temperatures (≤25°C) favor sulfinate ester formation, while higher temperatures (≥90°C) promote rearrangements or eliminations .

- Solvent Polarity : Polar aprotic solvents (e.g., DMSO) stabilize charged intermediates, enhancing selectivity for sulfinate products .

Q. What are the applications of this compound in synthesizing complex organic molecules?

Advanced Research Question

Key applications include:

- Allen Sulfone Synthesis : Propargylic sulfinates undergo Ag-catalyzed rearrangement to allenic sulfones, valuable in medicinal chemistry .

- Inhibitor Development : Used as intermediates in catechol-O-methyltransferase (COMT) inhibitors via coupling with quinolines .

- Chiral Auxiliaries : Enantiopure derivatives (e.g., menthyl sulfinates) serve as chiral ligands or resolving agents .

Q. How do electronic and steric effects influence the stability of this compound derivatives?

Advanced Research Question

Propiedades

IUPAC Name |

4-methylbenzenesulfinate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2S/c1-6-2-4-7(5-3-6)10(8)9/h2-5H,1H3,(H,8,9)/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXJVNINSOKCNJP-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7O2S- | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20942998 | |

| Record name | 4-Methylbenzene-1-sulfinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20942998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207801-20-5 | |

| Record name | 4-Methylbenzene-1-sulfinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20942998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.